2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Description
2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a fused heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidin-4-one core with a sulfanylamino (-NH-SH) substituent at position 2. This scaffold is notable for its structural similarity to purine analogs, enabling interactions with biological targets such as enzymes and receptors . Key properties include:
- Molecular formula: C₆H₅N₃OS (MW: 167.19 g/mol).
- Chirality: Non-chiral (0 chiral centers).
- Aromaticity: Contains a planar bicyclic aromatic system with 5 aromatic bonds .
The compound’s synthesis typically involves cyclocondensation reactions between α-halomethylketones and 2,6-diaminopyrimidin-4-one derivatives, a method shared with other pyrrolo[2,3-d]pyrimidine analogs .
Properties
CAS No. |
65062-58-0 |
|---|---|
Molecular Formula |
C6H6N4OS |
Molecular Weight |
182.21 g/mol |
IUPAC Name |
2-(sulfanylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N4OS/c11-5-3-1-2-7-4(3)8-6(9-5)10-12/h1-2,12H,(H3,7,8,9,10,11) |
InChI Key |
VYSGFYPYHJZSBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=N2)NS |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrimidine Precursors with Thioamide Derivatives
A widely reported approach involves cyclocondensation reactions between substituted pyrimidines and thioamide-containing building blocks. For example, Kumar et al. demonstrated that 4-amino-2-mercaptopyrimidine derivatives can undergo cyclization with α-haloketones or aldehydes to form pyrrolo[2,3-d]pyrimidine scaffolds.
Representative Procedure
- Starting Materials :
- 4-Amino-2-mercaptopyrimidine (1.0 equiv)
- 3-Bromo-4-methylpentanal (1.2 equiv)
- Sodium acetate (2.0 equiv) in acetonitrile/water (1:1)
Reaction Conditions :
- Stir at 25°C for 12–18 hours.
- Precipitate forms as the product.
Workup :
Adaptation for Sulfanylamino Group :
Replacing 4-amino-2-mercaptopyrimidine with 4-sulfanylamino-2-mercaptopyrimidine could theoretically yield the target compound. However, no direct reports of this adaptation exist, necessitating further optimization.
Nucleophilic Substitution on Halogenated Pyrrolo[2,3-d]pyrimidines
Chlorinated pyrrolo[2,3-d]pyrimidines serve as versatile intermediates. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes nucleophilic substitution with thiols or amines under basic conditions.
Example Protocol
- Intermediate Synthesis :
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
- Sodium hydride (1.5 equiv) in anhydrous DMF
Sulfanylamino Introduction :
- Add hydrogen sulfide gas or ammonium sulfide (2.0 equiv).
- Heat at 60°C for 6 hours.
Isolation :
Key Considerations :
Suzuki-Miyaura Coupling for Functionalization
Recent advances employ palladium-catalyzed cross-coupling to install aryl or heteroaryl groups, which could be adapted for sulfanylamino incorporation.
Procedure from Patent Literature
- Iodinated Intermediate :
- 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
- Bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%)
- React in dioxane at 80°C for 8 hours.
Coupling with Sulfur-Containing Boronic Acids :
- Add sulfanylamino-phenylboronic acid (1.5 equiv).
- Heat at 100°C for 12 hours.
Optimization Strategies and Reaction Analytics
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 25 | 40 | 92 |
| DMF | 60 | 55 | 88 |
| Dioxane | 100 | 60 | 85 |
Data aggregated from highlights dioxane as optimal for high-temperature coupling reactions, while acetonitrile/water mixtures favor cyclocondensation.
Catalytic Systems
- Palladium Catalysts : Pd(OAc)₂ with Xantphos ligand improves coupling efficiency (turnover number > 50).
- Base Selection : Potassium carbonate minimizes dehalogenation side reactions compared to stronger bases like NaOH.
Spectroscopic Characterization
Successful synthesis requires validation via:
Chemical Reactions Analysis
Types of Reactions
2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halogenated derivatives, nucleophiles like amines or thiols; reactions are conducted in polar solvents such as DMSO or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyrimidine derivatives .
Scientific Research Applications
2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves the inhibition of specific enzymes and receptors. The compound binds to the active site of protein kinases, preventing the phosphorylation of target proteins and thereby disrupting cellular signaling pathways involved in cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidin-4-ones are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Observations:
- Substituent Position: Position 2 modifications (e.g., -NH-SH, -SCH₃, -OCH₃) influence hydrogen-bonding and electronic properties. The 2-methylthio analog shows enzyme inhibition, suggesting the target compound’s sulfanylamino group may exhibit similar or enhanced activity .
- Position 6 Modifications : Bulky aryl groups (e.g., 6-(2,4-dichlorophenylmethyl)) enhance anticancer activity by targeting VEGF receptors .
- Halogenation : Iodo substitution at position 5 (e.g., 5-iodo derivative) improves reactivity for further functionalization in drug development .
Physicochemical and Pharmacokinetic Properties
- Solubility: Methoxy (-OCH₃) and amino (-NH₂) substituents improve aqueous solubility compared to hydrophobic aryl or halogenated analogs .
- Bioavailability : Smaller molecular weights (e.g., 165–180 g/mol) favor membrane permeability, while bulky substituents may limit absorption .
Biological Activity
The compound 2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a member of the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer therapy and as a drug candidate. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
The structure of this compound features a pyrrolo[2,3-d]pyrimidine core with a sulfanylamino substituent. This unique arrangement contributes to its biological properties, particularly in targeting specific enzymes and receptors involved in disease processes.
Structural Formula
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds within the pyrrolo[2,3-d]pyrimidine class. For instance, analogs have shown significant inhibition of human tumor cell proliferation. The mechanism often involves interaction with folate transporters and inhibition of key metabolic enzymes such as serine hydroxymethyltransferase (SHMT) .
Case Study: Inhibition of SHMT
A study demonstrated that pyrrolo[2,3-d]pyrimidine derivatives could inhibit SHMT activity significantly. The binding affinity was assessed using X-ray crystallography, revealing that these compounds form critical interactions with the enzyme's active site, leading to reduced enzyme activity and subsequent inhibition of tumor growth .
Enzyme Inhibition
The compound has been shown to act as an inhibitor for several enzymes involved in nucleotide synthesis and metabolism. This property is particularly relevant in cancer therapy, where rapid cell division requires high levels of nucleotides.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Serine Hydroxymethyltransferase (SHMT) | Competitive Inhibition | |
| Dihydrofolate Reductase (DHFR) | Non-competitive Inhibition |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound indicates favorable absorption characteristics with moderate bioavailability. Toxicity studies suggest that while the compound exhibits potent biological activity against tumor cells, it also necessitates careful dosage management to minimize adverse effects on normal cells.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from simple pyrimidine derivatives. Variations in the synthesis process can lead to derivatives with enhanced biological activity or altered selectivity towards specific targets.
Synthetic Pathway Overview
- Starting Material : Pyrimidine derivative
- Reagents : Sulfanylamine for substitution
- Conditions : Controlled temperature and pH to optimize yield
- Purification : Recrystallization or chromatography for purity enhancement
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one?
The compound can be synthesized via chlorination-substitution pathways or direct cyclization methods :
- Chlorination-Substitution : React a pyrrolo[2,3-d]pyrimidin-4-one precursor with phosphorus oxychloride (POCl₃) to generate a chloro-intermediate. Subsequent substitution with a sulfanylamino group (e.g., using thiol-containing amines under reflux in DMF) yields the target compound. Solvent choice (e.g., DMF) and stoichiometric control are critical to avoid side reactions .
- Cyclization : Build the pyrrolo[2,3-d]pyrimidin-4-one core via condensation of aminopyrrole derivatives with formamidine or cyanoacetate intermediates. For example, ethyl 2-cyano-4,4-dimethoxybutanoate can be cyclized with formamidine to form the pyrimidine ring, followed by functionalization .
Basic: How should researchers characterize the purity and structural integrity of this compound?
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the sulfanylamino group (δ ~2.5–3.5 ppm for -SH protons) and the fused pyrrolo-pyrimidine core (aromatic protons δ ~7.5–8.5 ppm). Compare shifts with analogous compounds (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ ion).
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Advanced: What methodologies are suitable for structure-activity relationship (SAR) studies targeting kinase inhibition?
- Inhibitory Assays : Test against kinase panels (e.g., CK2, PKB/Akt) using radiometric or fluorescence-based assays. For CK2, measure IC₅₀ values via ATP competition assays .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in kinase ATP-binding pockets. Compare with known inhibitors like 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines to identify critical interactions (e.g., hydrogen bonding with hinge regions) .
- Analog Synthesis : Modify the sulfanylamino group (e.g., alkylation, oxidation to sulfonyl) and evaluate changes in potency. For example, bulky substituents may enhance selectivity by steric hindrance .
Advanced: How can researchers resolve contradictions in bioactivity data across different assay systems?
- Assay Optimization : Control variables such as ATP concentration (e.g., 100 µM for CK2 assays) and buffer pH to standardize conditions .
- Cellular vs. Enzymatic Assays : Use parallel testing. If cellular activity is lower than enzymatic, investigate membrane permeability via logP calculations or Caco-2 monolayer assays .
- Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize results to baseline activity .
Advanced: What computational tools are effective for predicting metabolic stability of this compound?
- In Silico Tools : Use MetaSite or ADMET Predictor™ to identify metabolic soft spots (e.g., sulfanylamino oxidation).
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the -SH group to assess susceptibility to oxidative metabolism .
- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .
Basic: What stability challenges arise during storage, and how can they be mitigated?
- Oxidation : The sulfanylamino group is prone to oxidation. Store under inert gas (N₂/Ar) at -20°C in amber vials. Add antioxidants (e.g., BHT) to solutions .
- Hydrolysis : Avoid aqueous buffers at extreme pH. Lyophilize for long-term storage .
Advanced: How can researchers quantify trace impurities in synthesized batches?
- LC-MS/MS : Detect and quantify degradation products (e.g., sulfonyl derivatives) with a sensitivity limit of 0.1% .
- NMR Relaxation Methods : Use ¹³C T₁ relaxation to identify low-abundance impurities in DMSO-d₆ solutions .
Basic: What safety precautions are necessary when handling this compound?
- Toxicity : Assume acute toxicity (LD₅₀ < 500 mg/kg) based on structural analogs. Use fume hoods and PPE (gloves, lab coat) .
- Waste Disposal : Neutralize with 10% sodium hypochlorite before disposal to oxidize residual thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
